Sphingosine

Descripción

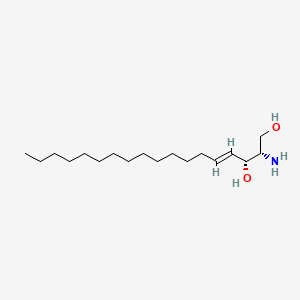

Structure

3D Structure

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-KRWOKUGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861763 |

Source

|

| Record name | Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123-78-4, 2733-29-1 |

Source

|

| Record name | Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-sphingosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminooctadec-4-ene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRO-SPHINGOSINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 °C |

Source

|

| Record name | Sphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Sphingolipid Rheostat: A Technical Guide to the Role of Sphingosine in Neuronal Development and Neurodegeneration

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules that govern a spectrum of cellular processes, including proliferation, differentiation, and apoptosis. At the heart of this signaling network lies the "sphingolipid rheostat," a dynamic balance between pro-apoptotic ceramide and sphingosine (B13886), and the pro-survival metabolite, this compound-1-phosphate (S1P). This equilibrium is particularly crucial in the central nervous system (CNS), where its precise regulation is fundamental for neuronal development and its dysregulation is a key pathological feature in a host of neurodegenerative diseases. This technical guide provides an in-depth exploration of the multifaceted role of this compound and its phosphorylated form, S1P, in orchestrating neuronal differentiation, neurite outgrowth, and synaptic plasticity. Furthermore, it details the pathological shift in the sphingolipid rheostat observed in Alzheimer's disease, Parkinson's disease, and multiple sclerosis, implicating these lipids as both biomarkers and therapeutic targets. This document furnishes detailed experimental protocols for the quantification of sphingolipids and the measurement of key enzyme activities, alongside signaling pathway diagrams and tabulated quantitative data to support advanced research and drug development endeavors.

Core Sphingolipid Metabolism: The Ceramide-Sphingosine-S1P Axis

The biological activity of this compound is intrinsically linked to its position within a critical metabolic pathway. This pathway dictates the balance between cell death and survival signals. The core axis begins with ceramide, a central hub molecule.

-

Ceramide (Cer) : Generated from sphingomyelin (B164518) by sphingomyelinases or through de novo synthesis, ceramide is a well-established second messenger that typically mediates pro-apoptotic and anti-proliferative signals.[1][2]

-

This compound (Sph) : Ceramidase enzymes hydrolyze ceramide to produce this compound. While also implicated in apoptosis, this compound primarily serves as the substrate for the synthesis of S1P.

-

This compound-1-Phosphate (S1P) : this compound is phosphorylated by this compound kinases (SphK1 and SphK2) to form S1P.[3] This bioactive lipid is a potent signaling molecule that promotes cell survival, proliferation, and migration.[4][5] S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating diverse downstream signaling cascades.[5]

The fate of a cell can be determined by the intracellular ratio of these molecules, a concept known as the sphingolipid rheostat.[1] The irreversible degradation of S1P by S1P lyase serves as a terminal step, tightly regulating S1P levels.[6]

Role of this compound Signaling in Neuronal Development

This compound and S1P are pivotal regulators of nervous system development, influencing everything from the birth of new neurons to the wiring of complex neural circuits.[5][7]

Neurogenesis and Neuronal Differentiation

S1P signaling is crucial for neurogenesis. Neural progenitor cells (NPCs) express several S1P receptor subtypes, including S1P1, S1P2, S1P3, and S1P5.[8] Activation of these receptors by S1P can induce NPC proliferation, an effect comparable in potency to fibroblast growth factor-2 (FGF-2).[8] Furthermore, S1P promotes the differentiation of neuroblastoma cells into mature neurons, characterized by the expression of specific neural markers such as GAP43, neurofilament heavy chain (NFH), and synaptophysin (SYP).[4] Studies using human embryonic stem cell-derived neuroepithelial progenitors have confirmed that S1P signaling is a key regulator of human neural development, influencing both survival and differentiation.[7]

Neurite Outgrowth and Synaptic Plasticity

The role of sphingolipids in neurite outgrowth is complex and highlights the importance of the rheostat.

-

Inhibitory Role of this compound : At micromolar concentrations (1-2 µM), this compound itself has been shown to inhibit neurite outgrowth in neuroblastoma cells and can cause the retraction of existing neurites.[9]

-

Promotional Role of S1P : In contrast, S1P promotes neurite outgrowth and is a critical downstream mediator of nerve growth factor (NGF), a key neurotrophic factor.[4][10] The binding of NGF to its TrkA receptor activates SphK1, leading to the production of S1P.[10][11] This endogenously produced S1P then acts in an autocrine or paracrine manner on S1P receptors, particularly S1P1, to stimulate the cytoskeletal changes required for neurite extension.[11] This process involves the activation of the small GTPase Rac.[11] Interestingly, the balance of S1P receptor subtypes is also critical, as S1P2 activation can antagonize neurite extension by stimulating the Rho pathway.[11]

Quantitative Data Summary: Neuronal Development

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound-1-Phosphate | Neuroblastoma | 1 µM | Increased neurite-bearing cells from 14% to 37% (72h) | [4] |

| This compound-1-Phosphate | Neuroblastoma | 10 µM | Increased neurite-bearing cells from 14% to 46% (96h) | [4] |

| This compound | NS-20Y Neuroblastoma | 1-2 µM | Maximal inhibition of neuritogenesis | [9] |

| N,N-Dimethylthis compound | PC12 cells | 10 µM | Inhibited NGF-induced neurofilament expression | [10] |

Dysregulation of this compound Metabolism in Neurodegeneration

A growing body of evidence demonstrates that a pathological shift in the sphingolipid rheostat is a common feature of major neurodegenerative disorders.[12][13][14] Generally, this involves an increase in pro-apoptotic ceramide and a decrease in pro-survival S1P, contributing to neuronal death and disease progression.[1][12][15]

Alzheimer's Disease (AD)

Aberrant sphingolipid metabolism is evident early in AD pathogenesis.[12][16]

-

Altered Lipid Levels : Post-mortem brain tissues from AD patients show significantly higher levels of this compound and total ceramide compared to healthy controls.[12][17] Conversely, S1P levels and the activity of SphK1 and SphK2 are found to be decreased, with a strong inverse correlation observed between amyloid-beta (Aβ) levels and S1P.[12]

-

Signaling Dysregulation : The S1P/S1PR1 signaling axis is dysregulated in AD mouse models.[6] This imbalance is thought to impair the degradation of Aβ and contribute to neurotoxicity and neuroinflammation.[12][18]

Parkinson's Disease (PD)

PD is also characterized by altered ceramide and S1P metabolism.

-

Ceramide-Induced Apoptosis : Ceramide signaling has been shown to mediate the apoptosis of dopaminergic neurons in the substantia nigra, a hallmark of PD.[12]

-

Neuroprotective Role of S1P : Plasma S1P levels are reportedly reduced in PD patients.[3] S1P exerts neuroprotective effects, and its signaling pathway can regulate autophagy, a process critical for clearing aggregated α-synuclein.[3] Inhibition of SphK has been linked to increased α-synuclein aggregation and secretion, suggesting that boosting the S1P pathway could be a therapeutic strategy.[13][19][20]

Multiple Sclerosis (MS)

The S1P signaling pathway is a validated therapeutic target for MS.

-

S1P Receptor Modulators : Drugs such as fingolimod (B1672674) (FTY720), siponimod, and ozanimod (B609803) are S1P receptor modulators.[21][22][23] Their primary mechanism of action is to bind to S1PR1 on lymphocytes, causing receptor internalization and preventing the egress of these immune cells from lymph nodes.[21] This sequestration reduces the infiltration of inflammatory T-cells into the CNS, thereby mitigating autoimmune-driven demyelination and neuroinflammation.[2][21]

-

Direct CNS Effects : Beyond their immunomodulatory role, S1P receptor modulators cross the blood-brain barrier and have direct effects on CNS cells. They can promote oligodendrocyte survival and differentiation and modulate the function of astrocytes and microglia, contributing to neuroprotection and potentially remyelination.[21]

Quantitative Data Summary: Neurodegeneration

| Disease | Brain Region / Fluid | Sphingolipid Change | Reference |

| Alzheimer's Disease | Brain | ↑ this compound, ↑ Ceramide, ↑ Cer1P | [16][17] |

| Alzheimer's Disease | Brain | ↓ S1P, ↓ SphK1/2 Activity | [12] |

| Parkinson's Disease | Plasma | ↓ S1P | [3] |

| Multiple Sclerosis | Normal Appearing White Matter | ↑ this compound | [2] |

Methodologies for Studying this compound Metabolism

Accurate quantification of sphingolipids and the activity of their metabolic enzymes is essential for research in this field.

Protocol: Quantification of Sphingolipids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of multiple sphingolipid species from complex biological samples.[24][25][26]

1. Materials and Reagents:

-

Biological sample (e.g., cultured cells, tissue homogenate, plasma).

-

Phosphate-buffered saline (PBS).

-

HPLC-grade solvents: Methanol, Chloroform (B151607), Acetonitrile, Water, Formic Acid.

-

Stable isotope-labeled internal standards (e.g., C17-sphingosine, C17-S1P, various deuterated ceramides).[27]

-

Borosilicate glass tubes with Teflon-lined caps.

2. Sample Preparation and Lipid Extraction:

-

Homogenization : Homogenize tissue samples or pellet cultured cells. Record the starting weight or cell number for normalization.

-

Spiking : Add a known quantity of the internal standard cocktail to the homogenate.

-

Extraction : Perform a biphasic lipid extraction (e.g., Bligh-Dyer method). Add Chloroform:Methanol (1:2, v/v) to the sample, vortex thoroughly.

-

Phase Separation : Add chloroform and water to induce phase separation. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

-

Collection : Carefully collect the lower organic phase, which contains the lipids.

-

Drying : Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution : Reconstitute the dried lipid film in a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography : Separate the lipid species using a C18 reverse-phase HPLC column with a gradient elution (e.g., using mobile phases containing acetonitrile, water, and formic acid).

-

Mass Spectrometry : Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Detection : Use Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, pre-define the precursor ion (m/z) and a specific product ion (m/z) that is generated upon collision-induced dissociation. For many sphingolipids, a common product ion corresponding to the sphingoid backbone is used for detection.[25]

-

Quantification : Calculate the concentration of each endogenous sphingolipid by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Protocol: Measurement of this compound Kinase (SphK) Activity

Several methods exist to measure SphK activity, with radiometric and fluorescence-based assays being the most common.

Method 1: Radiometric Assay This traditional method measures the incorporation of a radiolabel from [γ-³²P]ATP into S1P.[28][29]

-

Reaction Setup : Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Incubation : Incubate the enzyme source (purified enzyme or cell lysate) with this compound (substrate) and [γ-³²P]ATP.

-

Stopping Reaction : Terminate the reaction by adding acidified chloroform/methanol to extract the lipids.

-

Separation : Separate the reaction products using thin-layer chromatography (TLC).

-

Detection : Identify the [³²P]S1P spot by autoradiography or phosphorimaging.

-

Quantification : Scrape the S1P spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.

Method 2: Fluorescence-Based Assay These assays offer a non-radioactive, often high-throughput alternative. One common approach uses a fluorescently labeled this compound analog, such as NBD-sphingosine.[30]

-

Reaction Setup : In a microplate well, combine the enzyme source, reaction buffer, ATP, and a fluorescent this compound substrate (e.g., NBD-sphingosine).

-

Real-Time Monitoring : Monitor the change in fluorescence over time using a fluorescence plate reader. The phosphorylation of NBD-sphingosine to NBD-S1P results in a change in the fluorescence properties (e.g., emission shift), which is proportional to enzyme activity.

-

Data Analysis : Calculate the initial reaction velocity from the linear phase of the fluorescence curve. This method is amenable to high-throughput screening of SphK inhibitors.

| Assay Type | Principle | Advantages | Disadvantages | Reference |

| Radiometric | Measures incorporation of ³²P from ATP into S1P. | High sensitivity; uses native substrate. | Requires radioactive materials; low throughput; laborious. | [28][29] |

| Fluorescence | Detects change in fluorescence of a labeled Sph analog upon phosphorylation. | Non-radioactive; real-time kinetics; high-throughput compatible. | Uses a modified, non-native substrate. | [30][31] |

| Luminescent | Measures the decrease in ATP concentration as it is consumed by the kinase. | High-throughput; commercially available kits. | Indirect measurement of activity; susceptible to ATPases. | [32] |

Therapeutic Implications and Future Directions

The central role of the this compound-S1P axis in neuronal health and disease presents significant opportunities for therapeutic intervention.

-

Proven Target in MS : The clinical success of S1P receptor modulators in treating multiple sclerosis provides a powerful proof-of-concept for targeting this pathway in neurological diseases.[21][22] Research is ongoing to develop next-generation modulators with improved receptor selectivity and safety profiles.[23]

-

Potential in AD and PD : Modulating the sphingolipid rheostat is a promising strategy for other neurodegenerative disorders. For AD, therapies aimed at inhibiting ceramide production or increasing S1P levels via SphK activation could potentially reduce Aβ toxicity and promote neuronal survival.[12] Similarly, for PD, enhancing S1P signaling could help clear α-synuclein aggregates and protect dopaminergic neurons.[3][33] Small molecule inhibitors of SphK are also being actively investigated.[19]

-

Challenges and Outlook : Key challenges remain, including the need to develop brain-penetrant drugs that can specifically target individual enzymes (e.g., SphK1 vs. SphK2) or receptor subtypes within the CNS. A deeper understanding of the distinct roles of different sphingolipid species and their downstream signaling pathways in specific neuronal populations will be critical for designing effective and safe therapeutics. The continued development of advanced analytical techniques and disease models will be instrumental in translating the complex biology of this compound into novel treatments for devastating neurological disorders.

References

- 1. The Role of Ceramide and this compound-1-Phosphate in Alzheimer's Disease and Other Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipids in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of this compound-1-phosphate in the development and progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound-1-Phosphate on Neural Differentiation and Neurite Outgrowth in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dysregulation of this compound-1-phosphate (S1P) and S1P receptor 1 signaling in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-1-Phosphate (S1P) Signaling in Neural Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-1-phosphate induces proliferation and morphological changes of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of neurite outgrowth in neuroblastoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. rupress.org [rupress.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]

- 14. Ceramide and this compound-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Alzheimer’s disease manifests abnormal sphingolipid metabolism [frontiersin.org]

- 17. Alzheimer’s disease manifests abnormal sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration [mdpi.com]

- 19. The key role of this compound kinases in the molecular mechanism of neuronal cell survival and death in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]

- 22. This compound 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. vjneurology.com [vjneurology.com]

- 24. benchchem.com [benchchem.com]

- 25. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Determination of this compound Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A real-time high-throughput fluorescence assay for this compound kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. This compound Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 33. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

The Sphinx's Duplicity: A Technical Guide to Sphingosine Signaling in Cancer Cell Proliferation and Metastasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingolipids, once viewed merely as structural components of cell membranes, are now recognized as critical bioactive signaling molecules. Within this class, the dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a pivotal determinant of cell fate.[1][2] In oncology, this balance is frequently dysregulated, tipping in favor of S1P and thereby promoting the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[3][4] This guide provides an in-depth examination of the S1P signaling axis, detailing its core pathways, its multifaceted roles in cancer progression, and the experimental methodologies used to investigate it.

The Core this compound-1-Phosphate (S1P) Signaling Pathway

The central molecule, S1P, is synthesized from This compound (B13886) through phosphorylation by two isoenzymes, this compound kinase 1 (SphK1) and this compound kinase 2 (SphK2).[5][6] While both produce S1P, SphK1 is more frequently implicated in promoting cancer.[7][8] The generated S1P can act intracellularly as a second messenger or be exported out of the cell by transporters like ATP-binding cassette (ABC) transporters and Spinster 2 (Spns2).[9][10][11]

This extracellular S1P then engages in autocrine or paracrine signaling by binding to a family of five G-protein coupled receptors (GPCRs), designated S1PR1 through S1PR5.[3][12] This "inside-out" signaling mechanism is crucial for its effects on the tumor and its microenvironment.[10][12][13] Activation of these receptors triggers a cascade of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, STAT3, and NF-κB pathways, which collectively drive pro-cancerous cellular responses.[3][14] Conversely, S1P levels are regulated through irreversible degradation by S1P lyase or dephosphorylation by S1P phosphatases, which converts it back to this compound.[3][12]

Role in Cancer Cell Proliferation and Survival

The S1P signaling axis is a potent driver of cell proliferation and a key mechanism for evading apoptosis. The balance of the sphingolipid rheostat is critical; high levels of ceramide induce cell growth arrest and death, whereas elevated S1P promotes proliferation and survival.[1][15] Overexpression of SphK1 is a common feature in many tumors, leading to increased S1P levels that protect cancer cells from chemotherapy-induced apoptosis.[3] S1P, through its receptors, activates pro-survival pathways like ERK and AKT, which antagonize ceramide-mediated cell death signals.[1][3] For instance, in breast cancer cells, SphK1 overexpression not only promotes proliferation but also confers resistance to tamoxifen (B1202).[3]

Quantitative Data: S1P Pathway in Cancer Proliferation

| Component | Cancer Type | Observation | Impact on Proliferation/Survival | Reference(s) |

| SphK1 | Breast Cancer (ER+) | High expression associated with poor prognosis and tamoxifen resistance. | Promotes cell proliferation and survival. | [3][13] |

| SphK1 | Triple-Negative Breast Cancer (TNBC) | Inhibition with PF-543 suppresses AKT, ERK, and p38 MAPK pathways in metastatic cells. | Inhibition reduces proliferative signaling. | [13] |

| SphK1 | Colon Cancer | Upregulation regulates β-catenin levels and suppresses retinoblastoma protein phosphorylation. | Inhibition suppresses proliferation and induces cell death. | [7] |

| SphK1 | Non-Small Cell Lung Cancer (NSCLC) | Overexpression activates PI3K/AKT/NF-κB pathway. | Promotes invasion, migration, and survival. | [14] |

| S1PR1/S1PR3 | Breast Cancer | Expression is often higher in tumors. | Activation promotes growth and invasion via ERK1/2. | [13] |

| S1PR3 | Lung Adenocarcinoma | Found to be more abundant in tumor tissue compared to normal tissue. | Mediates S1P-induced proliferation. | [3] |

Role in Cancer Cell Metastasis

Metastasis is a complex cascade of events involving cell migration, invasion, and the establishment of secondary tumors. S1P signaling is deeply involved in multiple stages of this process.[13][16]

-

Migration and Invasion: S1P acts as a chemoattractant, guiding cancer cells to move and invade surrounding tissues.[5][17] The SphK1/NFκB/FSCN1 signaling axis has been identified as a key driver of spontaneous metastasis in triple-negative breast cancer.[18]

-

Angiogenesis and Lymphangiogenesis: The formation of new blood and lymphatic vessels is essential for tumor growth and dissemination. S1P secreted into the tumor microenvironment (TME) stimulates S1PR1 on endothelial cells, promoting both angiogenesis and lymphangiogenesis.[13][19][20]

-

Tumor Microenvironment (TME): Cancer cells release S1P into the TME, modifying the behavior of surrounding stromal and immune cells to create a supportive niche for tumor progression and immune evasion.[10][19][21] Elevated S1P levels in breast cancer tissue have been significantly correlated with lymph node metastasis.[17]

Quantitative Data: S1P Pathway in Cancer Metastasis

| Component | Cancer Type | Observation | Impact on Metastasis | Reference(s) |

| S1P Levels | Breast Cancer | Significantly higher in tumor tissues of patients with lymph node metastasis. | Correlates with metastatic progression. | [17] |

| SphK1 | Breast Cancer (TNBC) | Overexpression increases spontaneous lung metastasis in mouse models. | Promotes metastasis via NFκB/FSCN1 pathway. | [18] |

| SphK1 | Colon Cancer | Higher expression in metastatic tumors compared to non-metastatic tumors. | Associated with metastatic phenotype. | [22] |

| SphK2 | Breast Cancer (TNBC) | Promotes metastasis through the PAK1/LIMK1/Cofilin1 signaling pathway. | Drives cancer cell migration. | [23] |

| S1PRs | General | Activation promotes motility and angiogenesis. | Crucial for the pro-metastatic effects of S1P. | [1] |

Experimental Protocols

Investigating the S1P signaling pathway requires a range of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

This compound Kinase (SphK) Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of SphK by quantifying the production of a fluorescently labeled S1P analog. It relies on the differential solubility of the NBD-sphingosine substrate (lipophilic) and the NBD-S1P product (polar).[24]

Materials:

-

Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.[24]

-

NBD-Sphingosine Stock (1 mM) in ethanol (B145695).[24]

-

ATP Stock Solution (10 mM) in water, pH 7.4.[24]

-

Recombinant SphK1 or SphK2 enzyme.

-

Chloroform (B151607)/Methanol (B129727) (1:2, v/v).

-

KCl (1 M).

-

96-well reaction plates and black 96-well plates for fluorescence reading.

Procedure:

-

Reagent Preparation: Prepare a 50 µM NBD-Sphingosine working solution by diluting the stock in 1X Kinase Assay Buffer. Dilute the SphK enzyme to the desired concentration in 1X Kinase Assay Buffer.[24]

-

Kinase Reaction: In a 96-well plate, assemble a 50 µL reaction: 10 µL of 5X Kinase Assay Buffer, 10 µL of enzyme solution, 10 µL of 50 µM NBD-Sphingosine, and ddH₂O to 45 µL. Include "no enzyme" and "no ATP" controls.[24]

-

Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 5 µL of 10 mM ATP.[24]

-

Incubation: Incubate at 37°C for 30-60 minutes.[24]

-

Termination and Extraction: Stop the reaction by adding 200 µL of chloroform/methanol (1:2). Add 100 µL of chloroform and 100 µL of 1 M KCl. Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes to separate the phases.[24]

-

Quantification: Carefully transfer 50 µL of the upper aqueous phase (containing the NBD-S1P product) to a new black 96-well plate.[24]

-

Fluorescence Measurement: Read the fluorescence using a plate reader with excitation at ~474 nm and emission at ~539 nm.[24]

Quantification of S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate and sensitive quantification of S1P in biological samples due to its high specificity.[25][26]

Materials:

-

Biological sample (plasma, serum, cell lysate).

-

Internal Standard (IS): e.g., C17-S1P.[26]

-

Methanol (ice-cold).

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

Mobile Phase A: Water with 0.1% formic acid.[26]

-

Mobile Phase B: Methanol with 0.1% formic acid.[26]

Procedure:

-

Sample Preparation (Plasma/Serum): Thaw samples on ice. To 10 µL of sample, add 55 µL of a suitable buffer (e.g., TBS).[27]

-

Protein Precipitation & Lipid Extraction: Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM C17-S1P). Vortex vigorously for 30 seconds.[26][27]

-

Incubation & Centrifugation: Incubate on ice for 20 minutes, then centrifuge at 17,000 x g for 2 minutes at 4°C.[26]

-

Supernatant Collection: Carefully transfer 150 µL of the supernatant to an autosampler vial or 96-well plate for analysis.[26][27]

-

LC-MS/MS Analysis: Inject 1-5 µL of the extract onto the LC system. Use a suitable C18 column and a gradient of Mobile Phase A and B to separate the lipids.

-

Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S1P and the internal standard.

-

Quantification: Create a calibration curve by plotting the peak area ratio of S1P to the internal standard against known concentrations of S1P standards.[26]

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate towards a chemoattractant (migration) or move through an extracellular matrix (ECM) barrier (invasion), mimicking steps of metastasis.[28][29]

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size) and companion plates (24-well).[30]

-

Cancer cell line of interest.

-

Serum-free and complete (serum-containing) cell culture medium.

-

Matrigel or other ECM component (for invasion assay only).[31]

-

PBS, Trypsin-EDTA, Cotton swabs.

-

Fixing solution (e.g., 70% ethanol) and staining solution (e.g., Crystal Violet).[29]

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the medium with serum-free medium.[30]

-

Assay Setup:

-

Migration: Place Transwell inserts into the 24-well plate.

-

Invasion: Thaw Matrigel on ice. Coat the top of the Transwell membrane with a thin layer of diluted Matrigel (e.g., 30-50 µL) and allow it to solidify at 37°C for 15-30 minutes.[31]

-

-

Chemoattractant: Add 600 µL of complete medium (containing serum or a specific chemoattractant like S1P) to the lower chamber of the 24-well plate.[29]

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of ~1 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.[29][30]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (typically 12-48 hours), allowing cells to migrate.[30]

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[29]

-

Fixing and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes. Stain the cells with Crystal Violet for ~30 minutes.[29][30]

-

Quantification: Gently wash the inserts with water. Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, elute the stain and measure the absorbance with a plate reader.[30]

Western Blot Analysis of S1P Signaling Proteins

Western blotting is used to detect and quantify specific proteins in cell lysates, such as total and phosphorylated forms of AKT, ERK, or STAT3, to assess the activation state of S1P-mediated signaling pathways.

Materials:

-

Cell pellets lysed in an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT) and HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Lyse cell pellets on ice with lysis buffer. Sonicate if necessary to ensure complete lysis.[32]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Load 9-12 µg of protein per sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.[32]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[32]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[32]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.

References

- 1. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of this compound-1-phosphate signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the this compound Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Export of this compound-1-phosphate and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]

- 12. Targeting this compound-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Sphingolipids and cancer: ceramide and this compound-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide and this compound-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]

- 17. Breast cancer S1P is associated with pSphK1 and lymphatic metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound-kinase-1 signaling promotes metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. S1P Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | this compound-1-phosphate stimulates colorectal cancer tumor microenvironment angiogenesis and induces macrophage polarization via macrophage migration inhibitory factor [frontiersin.org]

- 22. Frontiers | this compound 1-phosphate receptors and this compound kinase 1: novel biomarkers for clinical prognosis in breast, prostate, and hematological cancers [frontiersin.org]

- 23. Frontiers | SphK2/S1P Promotes Metastasis of Triple-Negative Breast Cancer Through the PAK1/LIMK1/Cofilin1 Signaling Pathway [frontiersin.org]

- 24. benchchem.com [benchchem.com]

- 25. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

- 27. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 29. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. Methods for Analyzing this compound-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sphingosine-1-Phosphate (S1P) in Immune Cell Trafficking and Regulation

Executive Summary: Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a pivotal role in the regulation of the immune system.[1] Generated by This compound (B13886) kinases and degraded by S1P lyase, it exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5).[2][3] A key function of the S1P signaling axis is the control of immune cell trafficking, governed by an S1P concentration gradient between secondary lymphoid organs and the circulatory system.[3][4] Lymphocytes, for instance, rely on S1PR1 to sense this gradient and egress from lymph nodes into the blood.[1] Disruption of this pathway is a hallmark of various autoimmune diseases.[3] Consequently, modulation of S1P receptors has emerged as a powerful therapeutic strategy, exemplified by the success of drugs like Fingolimod (FTY720) in treating multiple sclerosis by inducing lymphocyte sequestration in lymphoid organs.[3][5] This guide provides an in-depth overview of S1P's function, the underlying signaling pathways, key experimental methodologies for its study, and its significance as a drug development target.

The this compound-1-Phosphate Signaling Axis

S1P Metabolism and Gradient Formation

This compound-1-phosphate is a dynamically regulated signaling molecule. It is synthesized intracellularly from this compound through the action of two this compound kinases, SphK1 and SphK2.[2][6] Following its synthesis, S1P can be exported out of the cell by specific transporters, such as spinster homolog 2 (Spns2), to act on cell surface receptors in an autocrine or paracrine fashion.[5][6]

The concentration of S1P is tightly controlled and forms a critical physiological gradient. S1P levels are kept low within tissues and lymphoid organs, primarily due to the activity of S1P-degrading enzymes like S1P lyase.[2] In contrast, high concentrations of S1P are maintained in the blood and lymph, largely produced by erythrocytes and endothelial cells.[3][7] This established gradient, with high S1P levels in circulation and low levels in tissues, is the fundamental driving force for S1P-mediated immune cell trafficking.[4][8][9]

S1P Receptors (S1PRs)

S1P mediates its extracellular effects by binding to five distinct G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[3] These receptors are expressed on various immune cells and are coupled to different G proteins, leading to the activation of diverse downstream signaling cascades that regulate cell migration, proliferation, and survival.[2][10] The specific S1P receptors expressed on an immune cell dictate its response to the S1P gradient.[2]

S1P-Mediated Immune Cell Trafficking

The S1P-S1PR axis is a master regulator of immune cell movement between lymphoid organs, blood, and peripheral tissues.

Lymphocyte Egress

The most well-characterized role of S1P is in controlling the egress of T and B lymphocytes from the thymus and secondary lymphoid organs (SLOs) like lymph nodes and the spleen.[2][9] Naïve lymphocytes in SLOs express high levels of S1PR1.[11] To exit the SLO and enter circulation, these cells migrate towards the high S1P concentration in the blood and lymph.[1][3] This process is essential for immune surveillance, allowing lymphocytes to recirculate throughout the body.[3] Genetic deletion of S1PR1 in T cells results in their failure to egress from the thymus and SLOs, leading to a sharp decrease in circulating lymphocytes (lymphopenia).[2][11][12]

Trafficking of Other Immune Cells

While S1PR1 is paramount for lymphocytes, other S1P receptors govern the trafficking of different immune cell populations. For example, S1PR5 is crucial for the trafficking of Natural Killer (NK) cells, while S1PR3 is involved in dendritic cell migration.[2][13] In contrast, S1PR2 often plays an inhibitory role in migration, counteracting the signals from other S1P receptors in cells like macrophages.[2][13]

| Receptor | Primary Immune Cell Type(s) | Primary Trafficking Function |

| S1PR1 | T cells, B cells | Egress from thymus and secondary lymphoid organs.[2] |

| S1PR2 | Macrophages, Mast cells | Negatively regulates and inhibits cell migration.[2] |

| S1PR3 | Dendritic cells | Facilitates migration.[2] |

| S1PR4 | Dendritic cells, Neutrophils | Contributes to cell differentiation and recruitment.[13][14] |

| S1PR5 | Natural Killer (NK) cells | Mediates chemotaxis and trafficking from lymphoid organs.[2][13] |

| Table 1: Summary of S1P Receptor Functions in Immune Cell Trafficking. |

S1P Signaling Pathways and Immune Regulation

Upon binding S1P, S1PRs activate intracellular signaling cascades that orchestrate the cellular response.

Downstream Signaling Cascades

As GPCRs, S1P receptors couple to heterotrimeric G proteins to initiate signaling. The specific G protein (e.g., Gαi, Gαq, Gα12/13) activated depends on the receptor subtype.[10] This leads to the engagement of major downstream pathways, including:

-

PI3K-Akt Pathway: Promotes cell survival and proliferation.[2]

-

Ras-ERK (MAPK) Pathway: Regulates gene expression, cell growth, and differentiation.[2][15]

-

Small GTPases (Rac and Rho): Critical for cytoskeletal rearrangements required for cell migration.[2]

-

Phospholipase C (PLC) Pathway: Involved in calcium signaling and cellular activation.[15]

References

- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. This compound 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The role of this compound 1-phosphate in immunity and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | How do this compound-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Expression of the this compound 1-Phosphate Receptor, S1P1, on T-cells Controls Thymic Emigration* | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Immune Cell Migration by this compound-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sphingosine Metabolism: A Comparative Analysis Between Yeast and Mammalian Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that are integral components of eukaryotic cell membranes and play crucial roles in a variety of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. The metabolic pathways of sphingolipids, while sharing a conserved core, exhibit significant divergences between the budding yeast Saccharomyces cerevisiae and mammalian cells. Understanding these differences is paramount for leveraging yeast as a model organism for studying human diseases associated with sphingolipid dysregulation and for the development of targeted therapeutics. This technical guide provides a detailed comparison of sphingosine (B13886) metabolism in yeast and mammalian cells, focusing on the core pathways, key enzymatic differences, and the resulting structural diversity of sphingolipid species.

Core Differences in Sphingolipid Metabolic Pathways

The biosynthesis of sphingolipids initiates with the condensation of serine and palmitoyl-CoA, a step that is conserved across yeast and mammals. However, subsequent modifications to the sphingoid long-chain base (LCB) and the nature of the complex sphingolipids synthesized represent the primary points of divergence.

Long-Chain Base Synthesis: Phytothis compound (B30862) vs. This compound

A fundamental distinction lies in the primary long-chain base incorporated into ceramides (B1148491).

-

Yeast: In S. cerevisiae, the initial product, dihydrothis compound (sphinganine), is hydroxylated at the C4 position by the enzyme Sur2p (encoded by the SUR2 gene) to form phytothis compound . Phytothis compound is the predominant LCB found in yeast sphingolipids.[1]

-

Mammalian Cells: In contrast, mammalian cells do not typically hydroxylate dihydrothis compound at the C4 position. Instead, dihydroceramide (B1258172) is desaturated by a dihydroceramide desaturase to introduce a 4,5-trans double bond, forming This compound , the characteristic LCB in most mammalian sphingolipids.[1]

Ceramide Structure: Acyl Chain Length and Hydroxylation

The structure of ceramide, the central hub of sphingolipid metabolism, also differs significantly.

-

Yeast: Yeast ceramides are predominantly phytoceramides , containing phytothis compound N-acylated with a very-long-chain fatty acid (VLCFA), typically C26:0.[2] Additionally, yeast can introduce a hydroxyl group at the α-position (C2) of the fatty acid, a modification that is rare in mammals.[1]

-

Mammalian Cells: Mammalian ceramides primarily contain this compound and are acylated with a more diverse range of fatty acids, typically with chain lengths from C16 to C24.[1] While hydroxylation of the fatty acid can occur, it is less common than in yeast.[1]

Complex Sphingolipid Synthesis: Inositol (B14025) Phosphoceramides vs. Sphingomyelin (B164518) and Glycosphingolipids

The final complex sphingolipids synthesized from ceramide are markedly different between yeast and mammals.

-

Yeast: S. cerevisiae synthesizes a series of inositol phosphoceramides (IPCs) . Ceramide is first converted to inositol phosphoceramide (IPC), which can be further mannosylated to form mannosyl-inositol phosphoceramide (MIPC) and mannosyl-diinositol phosphoceramide (M(IP)2C).[3][4] These complex sphingolipids are major components of the yeast plasma membrane.[5]

-

Mammalian Cells: Mammalian cells utilize ceramide as a precursor for two major classes of complex sphingolipids:

-

Sphingomyelin: Synthesized by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide.

-

Glycosphingolipids: A diverse family of lipids formed by the addition of sugar moieties to ceramide, starting with glucosylceramide or galactosylceramide.[3]

-

Signaling Pathways and Experimental Workflows

The distinct metabolic pathways in yeast and mammalian cells give rise to different signaling molecules and require specific experimental approaches for their study.

// Nodes Serine [label="Serine +\nPalmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; KDS [label="3-Ketodihydrothis compound", fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="Dihydrothis compound\n(Sphinganine)", fillcolor="#FBBC05", fontcolor="#202124"]; PHS [label="Phytothis compound", fillcolor="#FBBC05", fontcolor="#202124"]; VLCFA [label="Very-Long-Chain\nFatty Acyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhytoCer [label="Phytoceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IPC [label="Inositol\nPhosphoceramide (IPC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIPC [label="Mannosyl-IPC (MIPC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIP2C [label="Mannosyl-di-IPC (M(IP)2C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Serine -> KDS [label="SPT\n(Lcb1/2, Tsc3)", color="#4285F4"]; KDS -> DHS [label="Tsc10", color="#4285F4"]; DHS -> PHS [label="Sur2", color="#4285F4"]; {PHS, VLCFA} -> PhytoCer [label="Ceramide Synthase\n(Lag1, Lac1, Lip1)", color="#4285F4"]; PhytoCer -> IPC [label="IPC Synthase\n(Aur1)", color="#4285F4"]; IPC -> MIPC [label="MIPC Synthase\n(Csg1/2, Csh1)", color="#4285F4"]; MIPC -> MIP2C [label="M(IP)2C Synthase\n(Ipt1)", color="#4285F4"]; } caption: Yeast Sphingolipid Metabolism Pathway.

// Nodes Serine [label="Serine +\nPalmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; KDS [label="3-Ketodihydrothis compound", fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="Dihydrothis compound\n(Sphinganine)", fillcolor="#FBBC05", fontcolor="#202124"]; FattyAcylCoA [label="Fatty Acyl-CoA\n(C16-C24)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHCer [label="Dihydroceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cer [label="Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SM [label="Sphingomyelin", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide", fillcolor="#34A853", fontcolor="#FFFFFF"]; ComplexGSL [label="Complex\nGlycosphingolipids", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; S1P [label="this compound-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Serine -> KDS [label="SPT\n(SPTLC1/2/3)", color="#4285F4"]; KDS -> DHS [label="3-KDS Reductase", color="#4285F4"]; {DHS, FattyAcylCoA} -> DHCer [label="Ceramide Synthase\n(CerS1-6)", color="#4285F4"]; DHCer -> Cer [label="Dihydroceramide\nDesaturase", color="#4285F4"]; Cer -> SM [label="Sphingomyelin\nSynthase", color="#4285F4"]; Cer -> GlcCer [label="Glucosylceramide\nSynthase", color="#4285F4"]; GlcCer -> ComplexGSL [label="Glycosyl-\ntransferases", color="#4285F4"]; Cer -> this compound [label="Ceramidase", color="#4285F4"]; this compound -> S1P [label="this compound\nKinase", color="#4285F4"]; } caption: Mammalian Sphingolipid Metabolism Pathway.

// Nodes Sample [label="Yeast or Mammalian\nCell Culture/Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(LC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Mass Spectrometry\n(MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [color="#5F6368"]; Extraction -> Separation [color="#5F6368"]; Separation -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } caption: General Experimental Workflow for Sphingolipid Analysis.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of enzyme kinetics and absolute metabolite concentrations between yeast and mammalian cells are scarce in the literature, the existing data highlights significant differences in the sphingolipidome composition.

Table 1: Comparison of Key Features in Yeast and Mammalian Sphingolipid Metabolism

| Feature | Yeast (S. cerevisiae) | Mammalian Cells |

| Primary Long-Chain Base | Phytothis compound (C4-hydroxylated) | This compound (C4-C5 unsaturated) |

| Primary Ceramide Type | Phytoceramide | Ceramide |

| Acyl Chain Length in Ceramides | Predominantly very-long-chain (C26) | Diverse (C16-C24) |

| Complex Sphingolipids | Inositol Phosphoceramides (IPC, MIPC, M(IP)2C) | Sphingomyelin, Glycosphingolipids |

| Key Divergent Enzymes | Sur2p (LCB C4-hydroxylase) | Dihydroceramide Desaturase |

| IPC, MIPC, M(IP)2C Synthases | Sphingomyelin Synthase, Glucosylceramide Synthase | |

| Subcellular Localization of de novo Synthesis | Endoplasmic Reticulum | Endoplasmic Reticulum |

| Subcellular Localization of Complex Sphingolipid Synthesis | Golgi Apparatus | Golgi Apparatus |

Table 2: Key Enzymes and Their Homologs

| Yeast Enzyme (Gene) | Mammalian Homolog(s) | Function |

| Lcb1p/Lcb2p | SPTLC1/SPTLC2/SPTLC3 | Serine Palmitoyltransferase (First step of de novo synthesis) |

| Tsc10p | 3-Ketodihydrothis compound Reductase | Reduction of 3-ketodihydrothis compound |

| Sur2p | - | Dihydrothis compound C4-hydroxylase |

| - | Dihydroceramide Desaturase (DEGS1, DEGS2) | Introduction of 4,5-trans double bond in dihydroceramide |

| Lag1p/Lac1p | Ceramide Synthases (CerS1-6) | N-acylation of long-chain base to form (dihydro)ceramide |

| Aur1p | - | Inositol Phosphoceramide (IPC) Synthase |

| - | Sphingomyelin Synthase (SGMS1, SGMS2) | Synthesis of sphingomyelin from ceramide |

| - | Glucosylceramide Synthase (UGCG) | Synthesis of glucosylceramide from ceramide |

| Isc1p | Neutral Sphingomyelinase (nSMase) | Hydrolysis of complex sphingolipids |

Detailed Experimental Protocols

Accurate analysis of sphingolipid metabolism requires robust experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Lipid Extraction from Yeast Cells

This protocol is adapted for the extraction of neutral and glycerophospholipids, and partially sphingolipids from S. cerevisiae.

Materials:

-

Yeast cell culture

-

Liquid nitrogen

-

Glass beads (acid-washed)

-

Methanol

-

0.9% MgCl2 solution

-

Nitrogen gas stream

-

Glass sample vials

Procedure:

-

Grow yeast cells to the desired density (e.g., mid-log phase).

-

Harvest cells by centrifugation (e.g., 1000 x g for 3 minutes).

-

Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.

-

To the frozen cell pellet, add 1 ml of a chloroform:methanol (2:1, v/v) mixture.

-

Add an equal volume of glass beads.

-

Disrupt the cells by vigorous vortexing or using a bead beater for 5-10 minutes at 4°C.

-

Transfer the lysate to a new glass tube.

-

Add 1 ml of 0.9% MgCl2 to induce phase separation.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Repeat the extraction of the upper aqueous phase and cell debris with 1 ml of the chloroform:methanol mixture, centrifuge, and pool the organic phases.

-

Evaporate the solvent from the pooled organic phase under a stream of nitrogen.

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for further analysis.

Protocol 2: Lipid Extraction from Mammalian Cells (Modified Bligh-Dyer Method)

Materials:

-

Mammalian cell culture or tissue homogenate

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Ice

-

Centrifuge

Procedure:

-

Harvest mammalian cells by scraping or trypsinization, followed by centrifugation. For tissues, homogenize in a suitable buffer on ice.

-

To the cell pellet or tissue homogenate, add a mixture of chloroform:methanol:water in a ratio of 2:1:0.8 (v/v/v).

-

Vortex the mixture thoroughly and incubate on ice for 15-30 minutes.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

-

Vortex again and centrifuge at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the subsequent analysis method (e.g., the initial mobile phase for LC-MS/MS).[6]

Protocol 3: LC-MS/MS Analysis of Sphingolipids

This is a general protocol for the analysis of sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument and the specific sphingolipid classes of interest.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatography (Reversed-Phase Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Gradient: A gradient from a higher aqueous percentage to a high organic percentage is typically used to elute sphingolipids based on their hydrophobicity.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).

Mass Spectrometry:

-

Ionization Mode: ESI in positive ion mode is commonly used for most sphingolipids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known sphingolipids. This involves selecting specific precursor-to-product ion transitions for each analyte.

-

Data Acquisition: Acquire data over the entire chromatographic run.

Data Analysis:

-

Integrate the chromatographic peaks for each sphingolipid species.

-

Quantify the amount of each sphingolipid using a calibration curve generated from authentic standards.

-

Normalize the data to an internal standard and the initial sample amount (e.g., protein concentration or cell number).

Protocol 4: In Vitro Ceramide Synthase Assay

This assay measures the activity of ceramide synthase by monitoring the formation of ceramide from a long-chain base and a fatty acyl-CoA.

Materials:

-

Cell or tissue lysates containing ceramide synthase activity (e.g., microsomes)

-

Assay Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

-

Substrates: Sphinganine (B43673) (or other LCB) and a specific fatty acyl-CoA (e.g., C16:0-CoA).

-

Internal Standard (for MS-based detection): e.g., C17-sphinganine and a ceramide with an odd-chain fatty acid.

-

Solvents for lipid extraction.

Procedure:

-

Prepare cell or tissue lysates (microsomal fractions are often used as ceramide synthase is an ER-resident enzyme).

-

In a microfuge tube, combine the lysate (e.g., 20-50 µg of protein) with the assay buffer.

-

Initiate the reaction by adding the substrates (e.g., 10 µM sphinganine and 50 µM fatty acyl-CoA).

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

-

Add the internal standard.

-

Extract the lipids as described in Protocol 2.

-

Analyze the formation of the ceramide product by LC-MS/MS.

-

Calculate the enzyme activity, typically expressed as pmol of product formed per mg of protein per minute.

Protocol 5: In Vitro Serine Palmitoyltransferase (SPT) Assay

This assay measures the activity of the rate-limiting enzyme in sphingolipid biosynthesis.

Materials:

-

Cell or tissue lysates containing SPT activity (e.g., total cell lysate or microsomes).

-

Assay Buffer: e.g., 50 mM HEPES, pH 8.0, 5 mM DTT, 50 µM pyridoxal (B1214274) 5'-phosphate (PLP).

-

Substrates: L-serine and palmitoyl-CoA. For detection, either radiolabeled [³H]L-serine or a non-radioactive method can be used.

-

Stopping Solution: e.g., Chloroform:Methanol (1:2, v/v).

Procedure (Non-radioactive, LC-MS/MS detection):

-

Prepare cell lysates.

-

In a reaction tube, combine the lysate with the assay buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding the substrates (e.g., 1 mM L-serine and 50 µM palmitoyl-CoA).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the lipids. The product, 3-ketodihydrothis compound, is unstable and can be reduced with sodium borohydride (B1222165) to the more stable dihydrothis compound for easier quantification.

-

Analyze the formation of the product by LC-MS/MS.

-

Calculate SPT activity based on the amount of product formed over time per mg of protein.

Conclusion

The metabolic pathways of sphingolipids in yeast and mammalian cells, while originating from a common precursor, diverge significantly to produce structurally and functionally distinct molecules. Yeast primarily synthesizes phytoceramides and inositol phosphoceramides, whereas mammals produce ceramides that are further metabolized to sphingomyelin and a vast array of glycosphingolipids. These fundamental differences are critical considerations for researchers using yeast as a model system to study human sphingolipid metabolism and associated diseases. The detailed protocols provided in this guide offer a starting point for the robust investigation of these complex and vital lipid pathways. Further research focusing on direct quantitative comparisons of enzyme kinetics and metabolic flux will be invaluable in refining our understanding of the nuanced regulation of sphingolipid homeostasis in these different eukaryotic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipids facilitate age asymmetry of membrane proteins in dividing yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles for Sphingolipids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Budding Yeast: An Ideal Backdrop for In vivo Lipid Biochemistry [frontiersin.org]

An In-depth Technical Guide to the Discovery and Function of Sphingosine Kinases 1 and 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) kinases (SphKs) are lipid kinases that catalyze the phosphorylation of the pro-apoptotic lipid this compound to the pro-survival signaling molecule this compound-1-phosphate (S1P). This conversion is a critical regulatory point in the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat," which balances the cellular fate between apoptosis and survival. Two main isoforms of this enzyme, this compound Kinase 1 (SphK1) and this compound Kinase 2 (SphK2), have been identified and characterized. While both isoforms catalyze the same fundamental reaction, they exhibit distinct subcellular localizations, regulatory mechanisms, and physiological functions, making them intriguing targets for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, function, and regulation of SphK1 and SphK2, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Discovery and Initial Characterization

The existence of an enzyme capable of phosphorylating this compound was first reported in the 1970s. However, the molecular identification and cloning of the two distinct isoforms, SphK1 and SphK2, did not occur until the late 1990s and early 2000s. These discoveries were pivotal in unraveling the complexities of sphingolipid signaling.

-

This compound Kinase 1 (SphK1): The gene encoding human SphK1 is located on chromosome 17.[1] It was the first of the two isoforms to be cloned and characterized. Early studies revealed its primary localization in the cytoplasm and its translocation to the plasma membrane upon activation by various stimuli, such as growth factors and cytokines.[2] This translocation is crucial for its function in "inside-out" signaling, where intracellularly generated S1P is exported to activate cell surface S1P receptors.[2]

-

This compound Kinase 2 (SphK2): The gene for human SphK2 is found on chromosome 19.[1] Discovered shortly after SphK1, SphK2 presented a more complex picture with multiple splice variants and distinct subcellular localizations, including the nucleus, mitochondria, and endoplasmic reticulum.[3][4] Unlike SphK1, which is generally considered pro-survival, initial studies suggested that SphK2 could have pro-apoptotic functions, adding another layer of complexity to the sphingolipid rheostat.[5]

Biochemical Properties and Substrate Specificity

SphK1 and SphK2, while sharing the same primary substrate, exhibit differences in their kinetic properties and substrate specificity. These distinctions are crucial for understanding their unique biological roles and for the development of isoform-specific inhibitors.

Substrate Specificity

While both enzymes phosphorylate D-erythro-sphingosine, SphK2 has a broader substrate specificity.[1] SphK2 can also phosphorylate other sphingoid bases, such as dihydrothis compound and phytothis compound, which are not efficiently phosphorylated by SphK1.[1]

Kinetic Parameters

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for SphK1 and SphK2 with respect to their substrates, this compound and ATP, have been determined in various studies. These parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. endogenous) and the assay method used.

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg or nmol/min/mg) | Reference(s) |

| SphK1 | This compound | 5 - 17 | Varies | [6] |

| ATP | 56 - 125 | Varies | [6] | |

| SphK2 | This compound | 3 - 6 | Varies | [6] |

| ATP | 79 | Varies | [6] |

Tissue Distribution and Expression in Cancer

The expression levels of SphK1 and SphK2 vary significantly across different tissues and are often dysregulated in cancer, highlighting their importance in both normal physiology and pathology.

Tissue Distribution

SphK1 is highly expressed in the lung, spleen, and leukocytes, while SphK2 is more abundant in the liver and kidney.[7][8] This differential expression pattern suggests distinct roles for the two isoforms in different organ systems.

| Tissue | SphK1 Expression | SphK2 Expression | Reference(s) |

| Lung | High | Moderate | [7] |

| Spleen | High | Low | [7] |

| Liver | Moderate | High | [7][8] |

| Kidney | Moderate | High | [7][8] |

| Brain | Low | Moderate | |

| Heart | Low | Moderate |

Note: Expression levels are relative and can vary based on the detection method.

Expression in Cancer